PSB-1767
Description
PSB-1767 (3-(2-carboxyethyl)-4-chloro-6-hexyloxy-1H-indole-2-carboxylic acid) is a synthetic agonist of the orphan G protein-coupled receptor GPR17, which is implicated in inflammatory and neurodegenerative diseases. With an EC50 of 67.0 nM, it demonstrates moderate potency among indole-2-carboxylic acid derivatives targeting GPR17 . The compound features a 3-(2-carboxyethyl)indole-2-carboxylic acid core structure substituted with a 4-chloro and 6-hexyloxy group, which optimizes receptor binding and selectivity. Molecular docking studies suggest that its substituents interact with hydrophobic and polar residues in the GPR17 binding pocket, contributing to its agonist activity .
Properties
Molecular Formula |
C18H22ClNO5 |
|---|---|
Molecular Weight |
367.826 |
IUPAC Name |
3-(2-Carboxyethyl)-4-chloro-6-hexyloxy-1H-indole-2-carboxylic Acid |
InChI |
InChI=1S/C18H22ClNO5/c1-2-3-4-5-8-25-11-9-13(19)16-12(6-7-15(21)22)17(18(23)24)20-14(16)10-11/h9-10,20H,2-8H2,1H3,(H,21,22)(H,23,24) |
InChI Key |
ZFPCHYJCZVFAIV-UHFFFAOYSA-N |
SMILES |
O=C(C(N1)=C(CCC(O)=O)C2=C1C=C(OCCCCCC)C=C2Cl)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PSB-1767; PSB 1767; PSB1767; |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Potency :
- Halogenated derivatives (PSB-18422 , PSB-18484 ) exhibit superior potency (EC50 < 35 nM) compared to alkoxy-substituted analogues. The electron-withdrawing nature of fluoro and bromo/iodo groups enhances receptor binding affinity.
- This compound ’s 4-chloro-6-hexyloxy substituents balance hydrophobicity and steric bulk, yielding moderate potency (EC50 = 67.0 nM). The hexyloxy chain may improve membrane permeability but reduces binding efficiency relative to smaller halogens.
Agonist Efficacy :
- Most analogues act as full agonists , but PSB-17183 (6-hexyloxy) is a partial agonist, highlighting the critical role of substituent positioning in receptor activation .
Selectivity :
- All compounds show high selectivity for GPR17 over related P2Y receptor subtypes, minimizing off-target effects in therapeutic applications .
Physicochemical and Pharmacokinetic Properties
| Property | This compound (Inferred) | CAS 7254-19-5 (Bromo-indole derivative) |
|---|---|---|
| Molecular Weight | ~400 g/mol | 240.05 g/mol |
| Solubility | Low (lipophilic) | 0.052 mg/ml |
| LogP | ~3.5 (estimated) | 2.5 (measured) |
| Bioavailability Score | Moderate | 0.56 |
Data Source : CAS 7254-19-5 analysis .
Research Implications
- Therapeutic Potential: this compound’s balanced potency and selectivity make it a candidate for modulating GPR17 in inflammatory diseases. However, PSB-18422 (EC50 = 27.9 nM) is more promising for high-efficacy applications .
- Structure-Activity Relationship (SAR) : Substituents at the 4- and 6-positions critically influence agonist activity. Halogens optimize potency, while alkoxy groups trade efficacy for improved pharmacokinetics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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